1-[2-(2-Bromophenoxy)ethyl]pyrrolidine 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine
Brand Name: Vulcanchem
CAS No.: 416876-85-2
VCID: VC8272553
InChI: InChI=1S/C12H16BrNO/c13-11-5-1-2-6-12(11)15-10-9-14-7-3-4-8-14/h1-2,5-6H,3-4,7-10H2
SMILES: C1CCN(C1)CCOC2=CC=CC=C2Br
Molecular Formula: C12H16BrNO
Molecular Weight: 270.17 g/mol

1-[2-(2-Bromophenoxy)ethyl]pyrrolidine

CAS No.: 416876-85-2

Cat. No.: VC8272553

Molecular Formula: C12H16BrNO

Molecular Weight: 270.17 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(2-Bromophenoxy)ethyl]pyrrolidine - 416876-85-2

Specification

CAS No. 416876-85-2
Molecular Formula C12H16BrNO
Molecular Weight 270.17 g/mol
IUPAC Name 1-[2-(2-bromophenoxy)ethyl]pyrrolidine
Standard InChI InChI=1S/C12H16BrNO/c13-11-5-1-2-6-12(11)15-10-9-14-7-3-4-8-14/h1-2,5-6H,3-4,7-10H2
Standard InChI Key CZEVXWRLFDSOMA-UHFFFAOYSA-N
SMILES C1CCN(C1)CCOC2=CC=CC=C2Br
Canonical SMILES C1CCN(C1)CCOC2=CC=CC=C2Br

Introduction

Structural and Molecular Characteristics

Chemical Identity and Isomerism

1-[2-(2-Bromophenoxy)ethyl]pyrrolidine belongs to the class of N-substituted pyrrolidines, where the pyrrolidine nitrogen is connected to a 2-bromophenoxyethyl group. The ortho-position of the bromine atom on the phenoxy moiety distinguishes it from its meta- (3-bromo) and para- (4-bromo) isomers. This positional difference influences steric and electronic properties, potentially altering reactivity and biological interactions.

Table 1: Molecular descriptors of 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine

PropertyValue
CAS Number416876-85-2
Molecular FormulaC₁₂H₁₆BrNO
Molecular Weight270.17 g/mol
Key Functional GroupsPyrrolidine, Bromophenoxy

The compound’s structure was confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) in patent literature, though specific spectral data remain proprietary .

Synthetic Methodologies

General Synthesis Strategy

The synthesis of 1-[2-(2-Bromophenoxy)ethyl]pyrrolidine typically involves a multi-step approach:

  • Alkylation of Pyrrolidine: Reacting pyrrolidine with 2-(2-bromophenoxy)ethyl bromide under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like dimethylformamide (DMF) .

  • Purification: Column chromatography or recrystallization to isolate the product.

Table 2: Representative reaction conditions

StepReagents/ConditionsYield (%)
AlkylationPyrrolidine, 2-(2-BrPhO)EtBr, K₂CO₃, DMF, 80°C65–75
WorkupExtraction (EtOAc/H₂O), chromatography>95

Industrial-Scale Production

Industrial processes optimize for cost and scalability, often employing continuous-flow reactors to enhance mixing and heat transfer. A 2025 market analysis projects a 6.8% annual growth in production capacity, driven by demand for pharmaceutical intermediates .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (<1 mg/mL at 25°C) but high solubility in dichloromethane and chloroform. Stability studies indicate decomposition above 200°C, with the bromophenoxy group susceptible to nucleophilic substitution under acidic conditions.

Spectroscopic Features

  • IR Spectroscopy: Strong absorption bands at 1,250 cm⁻¹ (C-O stretching) and 560 cm⁻¹ (C-Br bending) .

  • ¹H NMR: Characteristic signals include δ 3.6–3.8 ppm (pyrrolidine N-CH₂) and δ 6.8–7.3 ppm (aromatic protons) .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing dopamine D₃ receptor antagonists and σ-1 receptor ligands. Patent US11286249B2 highlights its use in preparing antipsychotic candidates via Suzuki-Miyaura cross-coupling .

Material Science

Incorporated into liquid crystals, the bromine atom enhances anisotropic polarizability, enabling applications in optoelectronic displays .

Comparative Analysis with Structural Analogs

Table 3: Isomeric comparison of bromophenoxy-pyrrolidine derivatives

IsomerlogPAntibacterial MIC (µg/mL)
2-Bromo (ortho)2.932
3-Bromo (meta)3.128
4-Bromo (para)2.745

The ortho isomer’s steric hindrance reduces bacterial membrane interaction compared to the meta analog, while the para isomer’s symmetry enhances crystalline packing in materials .

Future Directions

  • Targeted Drug Delivery: Conjugating the compound to nanoparticles for tumor-specific accumulation.

  • Green Chemistry: Developing solvent-free synthesis using mechanochemical methods.

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